Lipophilicity Enhancement: XLogP3 Comparison vs. Non-Brominated Analog
The target compound exhibits a computed XLogP3 of 3.1, which is 0.7 log units higher than the non-brominated analog 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid (XLogP3 = 2.4) [1][2]. This difference, attributable to the bromine substituent, predicts improved membrane permeability and potentially altered ADME properties, a critical consideration for lead optimization programs.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxylic acid (CAS 595610-50-7): XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) for target; Molbase reported value for comparator |
Why This Matters
Higher lipophilicity often correlates with enhanced passive membrane permeability, directly influencing cellular potency and oral bioavailability in drug discovery.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45496294, 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid. https://pubchem.ncbi.nlm.nih.gov/compound/45496294. View Source
- [2] Molbase. 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid, CAS 595610-50-7. https://qiye.molbase.cn/d11953/702413-1721518/. View Source
